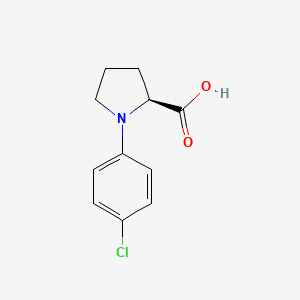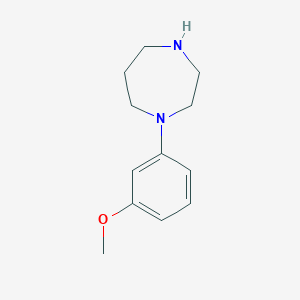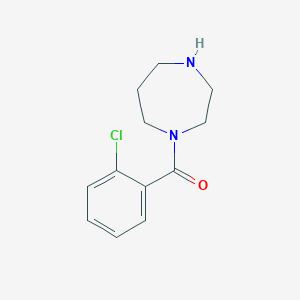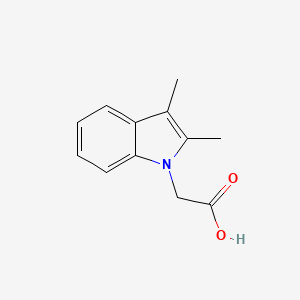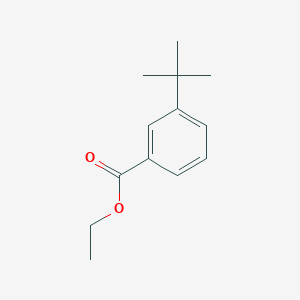
Ethyl 3-tert-butylbenzoate
Descripción general
Descripción
Ethyl 3-tert-butylbenzoate: is an organic compound with the molecular formula C13H18O2. It is an ester derived from benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and a tert-butyl group is attached to the benzene ring at the meta position relative to the ester group. This compound is known for its applications in organic synthesis and various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification: Ethyl 3-tert-butylbenzoate can be synthesized through the esterification of 3-tert-butylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Transesterification: Another method involves the transesterification of mthis compound with ethanol in the presence of a base catalyst like sodium ethoxide. This method is advantageous as it avoids the need for strong acids and can be performed under milder conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes using microreactors. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactors also enhances the sustainability of the process by reducing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethyl 3-tert-butylbenzoate can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of 3-tert-butylbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 3-tert-butylbenzyl alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products:
Oxidation: 3-tert-butylbenzoic acid.
Reduction: 3-tert-butylbenzyl alcohol.
Substitution: 3-tert-butylbromobenzene (in the case of bromination).
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 3-tert-butylbenzoate is used as an intermediate in the synthesis of various organic compounds. Its ester functionality makes it a versatile building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is used in the study of enzyme-catalyzed reactions involving esters. It serves as a model substrate to investigate the specificity and mechanism of esterases and lipases.
Industry: The compound finds applications in the production of fragrances and flavoring agents. Its ester group imparts a pleasant aroma, making it useful in the formulation of perfumes and food additives.
Mecanismo De Acción
The mechanism of action of ethyl 3-tert-butylbenzoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to various transformations depending on the nature of the nucleophile and reaction conditions. In biological systems, esterases catalyze the hydrolysis of this compound, resulting in the formation of 3-tert-butylbenzoic acid and ethanol. The molecular targets and pathways involved in these reactions are primarily the active sites of the enzymes that facilitate the hydrolysis.
Comparación Con Compuestos Similares
Methyl 3-tert-butylbenzoate: Similar to this compound but with a methyl ester group instead of an ethyl group.
3-tert-butylbenzoic acid: The carboxylic acid counterpart of this compound.
Ethyl benzoate: Lacks the tert-butyl group, making it less sterically hindered.
Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and steric properties. This bulkiness can affect the compound’s behavior in substitution reactions, making it less reactive compared to less hindered esters like ethyl benzoate .
Propiedades
IUPAC Name |
ethyl 3-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-15-12(14)10-7-6-8-11(9-10)13(2,3)4/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCQPCXMSXSXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635102 | |
| Record name | Ethyl 3-tert-butylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62171-57-7 | |
| Record name | Ethyl 3-tert-butylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




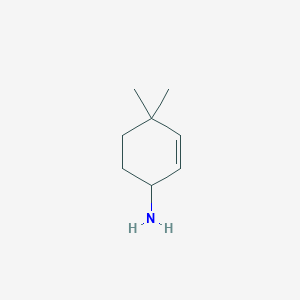


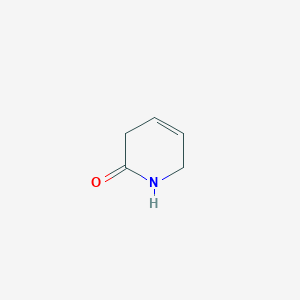
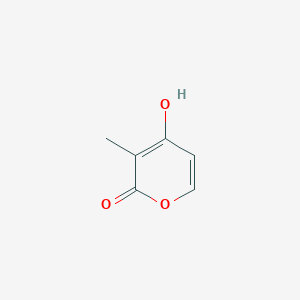
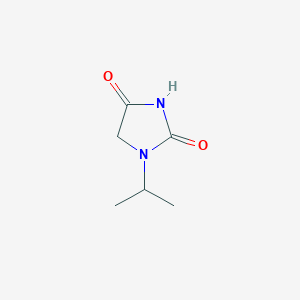
![N-[(3,4-dimethoxyphenyl)methyl]pyridin-2-amine](/img/structure/B3054785.png)

